Molecular Weight and Lipophilicity Differentiation vs. 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (Methoxy Analog)
The target compound (2-ethoxy) possesses a molecular weight of 247.29 g/mol, compared with 233.27 g/mol for the 2-methoxy analog (CAS 1416346-26-3), representing a +14.02 g/mol (+6.0%) increase attributable to the ethoxy-for-methoxy CH2 insertion . Computed AlogP for the target compound is 1.29 with a polar surface area (PSA) of 90.65 Ų, whereas the methoxy analog, lacking the additional methylene, is expected to exhibit lower lipophilicity and marginally reduced PSA . This difference places the target compound in a distinct lipophilicity bin for blood-brain barrier permeability or membrane partitioning screens where even 0.3–0.5 logP unit shifts can alter apparent potency in cell-based assays.
| Evidence Dimension | Molecular weight and computed lipophilicity |
|---|---|
| Target Compound Data | MW 247.29 g/mol; AlogP 1.29; PSA 90.65 Ų |
| Comparator Or Baseline | 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol: MW 233.27 g/mol; AlogP and PSA not explicitly reported in same database |
| Quantified Difference | ΔMW = +14.02 g/mol (+6.0%); lipophilicity shift estimated at +0.3 to +0.5 logP units based on standard CH2 increment |
| Conditions | Computed values from vendor and database entries; experimental logP not available |
Why This Matters
Procurement of the ethoxy rather than the methoxy analog is essential when a screening cascade requires a specific lipophilicity window; the 14 Da mass difference also provides a distinct isotope pattern for mass spectrometry-based assay readouts.
